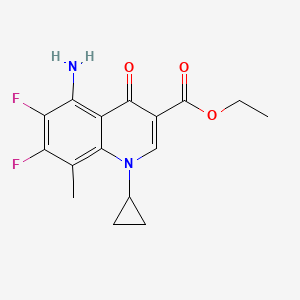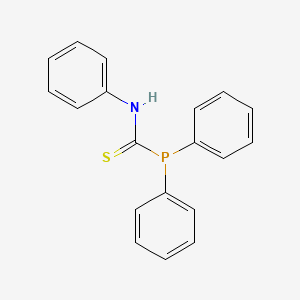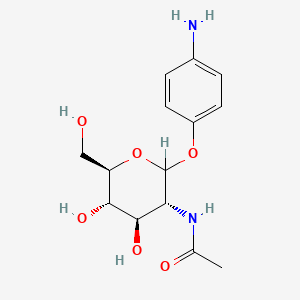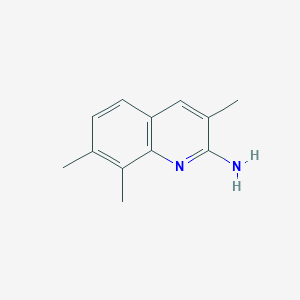
2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- is a synthetic organic compound with the molecular formula C18H16Br2N2O2 It is a derivative of piperazinedione, characterized by the presence of two bromine atoms and two phenylmethyl groups attached to the piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- typically involves the bromination of 2,5-Piperazinedione, 3,6-bis(phenylmethyl)-. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control would be essential to ensure the safety and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the parent compound 2,5-Piperazinedione, 3,6-bis(phenylmethyl)-.
Oxidation Reactions: The phenylmethyl groups can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 2,5-Piperazinedione, 3,6-bis(phenylmethyl)-.
Oxidation: Formation of benzoic acid derivatives.
Applications De Recherche Scientifique
2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding due to its structural features.
Industrial Applications: The compound’s derivatives are investigated for their use as intermediates in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and phenylmethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Piperazinedione, 3,6-bis(phenylmethyl)-: The parent compound without bromine atoms.
2,5-Piperazinedione, 3,6-dichloro-1,4-bis(phenylmethyl)-: A similar compound with chlorine atoms instead of bromine.
2,5-Piperazinedione, 3,6-dimethyl-1,4-bis(phenylmethyl)-: A derivative with methyl groups instead of bromine.
Uniqueness
2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- is unique due to the presence of bromine atoms, which can significantly alter its reactivity and interaction with biological targets compared to its analogs. The bromine atoms can enhance the compound’s electrophilicity, making it more reactive in substitution reactions and potentially increasing its biological activity.
Propriétés
Numéro CAS |
89291-86-1 |
|---|---|
Formule moléculaire |
C18H16Br2N2O2 |
Poids moléculaire |
452.1 g/mol |
Nom IUPAC |
1,4-dibenzyl-3,6-dibromopiperazine-2,5-dione |
InChI |
InChI=1S/C18H16Br2N2O2/c19-15-18(24)22(12-14-9-5-2-6-10-14)16(20)17(23)21(15)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2 |
Clé InChI |
KWIMPWDKHCHFER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(C(=O)N(C(C2=O)Br)CC3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Diethylamino)methyl]-6-methylphenyl 4-nitrobenzoate](/img/structure/B14154341.png)


![N-(2,4-dimethylphenyl)-4-methyl-5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14154373.png)
![1,3-Dimethyl-5-(4-methylphenyl)-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14154378.png)





![8-Methoxy-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14154407.png)
![4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one](/img/structure/B14154418.png)


